molecular formula C20H17BrN2O2 B13374785 {[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile

{[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile

Cat. No.: B13374785
M. Wt: 397.3 g/mol
InChI Key: DQINBCSGVZEPNJ-UHFFFAOYSA-N
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Description

{[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile is a complex organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes an indole core substituted with various functional groups such as acetyl, bromo, methyl, and a nitrile group. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Acetylation: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source like cyanogen bromide.

    Final Assembly: The final step involves coupling the substituted indole with 4-methylphenyl and acetonitrile under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole core, which is a common motif in many biologically active molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of multiple functional groups allows for the modulation of its biological activity, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The acetyl and bromo groups can further influence the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **[3-acetyl-6-chloro-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile
  • **[3-acetyl-6-fluoro-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile
  • **[3-acetyl-6-iodo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile

Uniqueness

The uniqueness of {[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The bromo group, in particular, can participate in unique halogen bonding interactions, which are not observed with other halogens like chlorine or fluorine. This makes the compound valuable for studying halogen bonding and its effects on molecular interactions.

Properties

Molecular Formula

C20H17BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

2-[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)indol-5-yl]oxyacetonitrile

InChI

InChI=1S/C20H17BrN2O2/c1-12-4-6-15(7-5-12)23-13(2)20(14(3)24)16-10-19(25-9-8-22)17(21)11-18(16)23/h4-7,10-11H,9H2,1-3H3

InChI Key

DQINBCSGVZEPNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)Br)OCC#N)C(=O)C)C

Origin of Product

United States

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